![molecular formula C16H21N5O4 B2482394 1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-64-9](/img/structure/B2482394.png)
1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MPOD and is synthesized through a multi-step process that involves the use of various reagents and catalysts. MPOD has been found to have a wide range of applications in scientific research, including the study of biochemical and physiological effects.
Scientific Research Applications
- Quinoxaline derivatives, including this compound, exhibit biological activities. They are subunits in pharmaceutical agents with antibiotic and anticancer properties . Researchers explore their potential as drug candidates or lead compounds.
- Quinoxalines find applications in DSSCs, which convert sunlight into electricity. Their unique electronic properties make them suitable for enhancing solar cell efficiency .
- These compounds can absorb light efficiently, making them useful in photoabsorbent materials for various applications, such as sensors and detectors .
- Quinoxalines serve as building blocks for electroluminescent materials used in displays, lighting, and optoelectronic devices .
- The crystal structure of 2,6,7-trimethyl-3-p-tolylquinoxaline has been studied using X-ray analysis. Understanding its supramolecular interactions helps design novel materials with desired properties .
- Density functional theory (DFT) calculations provide insights into the electronic structure, charge transfer, and molecular orbitals of these compounds. Researchers explore their stability and reactivity .
Pharmaceutical Research
Dye-Sensitized Solar Cells (DSSCs)
Photoabsorbent Materials
Electroluminescent Materials
Crystal Engineering and Supramolecular Chemistry
Theoretical Studies and Charge Transfer Analysis
Additionally, it’s worth noting that related compounds, such as 2-(4-methoxyphenyl)-3,6,7-trimethylquinoxaline, have been investigated and compared . Overall, the diverse applications of quinoxalines make them intriguing subjects for scientific exploration. If you need further details or additional applications, feel free to ask! 😊
properties
IUPAC Name |
4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-10-11(2)25-15-17-13-12(21(10)15)14(22)20(16(23)18(13)3)5-4-19-6-8-24-9-7-19/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSVZBFGSMLECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
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